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Compound of Interest

Compound Name: 8-Epitacrolimus

CAS No.: 129212-35-7

Cat. No.: B1141324 Get Quote

Executive Summary
8-Epitacrolimus (also known as Tacrolimus Impurity D in EP/USP monographs) is a critical

stereoisomer of the immunosuppressant Tacrolimus (FK506).[1] Structurally, it differs from the

parent molecule only by the configuration at the C8 position. This epimer is primarily formed

under basic conditions or during specific stress pathways (thermal/radical) and represents a

significant critical quality attribute (CQA) in pharmaceutical development.[1]

Distinguishing 8-Epitacrolimus from Tacrolimus and other isomers (e.g., 19-Epitacrolimus)

requires a multi-dimensional spectroscopic approach.[1] Mass spectrometry alone is insufficient

due to isobaric identity; thus, Nuclear Magnetic Resonance (NMR) combined with high-

resolution chromatographic separation remains the gold standard for structural ratification.[1]

Part 1: Molecular Identity & Formation Mechanism
Structural Context
Tacrolimus is a 23-membered macrocyclic lactone.[1] The C8 position is adjacent to the C9

ketone and the hemiketal system, making it chemically labile.

Parent: Tacrolimus (

, MW 804.02 Da).[1][2]
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Target: 8-Epitacrolimus (C8-epimer).[1]

Key Difference: Inversion of stereochemistry at Carbon-8.

Mechanism of Formation
The formation of 8-Epitacrolimus is typically driven by keto-enol tautomerization at the C9

ketone, allowing the C8 proton to be abstracted and re-protonated from the opposite face. This

process is catalyzed by:

Basic Conditions: Exposure to weak bases (e.g., during isolation or formulation).[1]

Radical Stress: Iodine/toluene reflux conditions can induce epimerization.

Lewis Acids: Mild acidic conditions can also facilitate the transition, often accompanied by

dehydration products (e.g.,

-derivatives).[1]

Workflow Diagram
The following diagram outlines the isolation and characterization logic, moving from crude

degradation mixtures to a certified reference standard.
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Figure 1: Isolation and structural elucidation workflow for 8-Epitacrolimus.
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Part 2: Spectroscopic Characterization Strategies
Mass Spectrometry (MS)
Objective: Confirm molecular formula and rule out non-isobaric impurities (e.g., dehydration

products like Anhydro-tacrolimus).

Instrumentation: LC-MS/MS (ESI+).

Molecular Ion:

at

or

at

.[1]

Differentiation Strategy:

Since Tacrolimus and 8-Epitacrolimus are isomers, their exact mass is identical.[1]

Fragmentation (MS/MS): While fragmentation patterns are similar, subtle differences in the

intensity ratios of daughter ions (arising from the macrocycle ring opening) can be

observed. However, Chromatographic Retention Time (

) is the primary MS-coupled differentiator.[1]

Exclusion: Ensure the mass does not correspond to

-8-epitacrolimus (MW 786), a common co-occurring degradation product.[1]

Nuclear Magnetic Resonance (NMR)
Objective: Definitive proof of stereochemical inversion at C8.

This is the most critical analytical step. Tacrolimus exists as a mixture of rotamers (cis/trans

amide bond), which complicates the spectra. 8-Epitacrolimus exhibits similar rotameric

behavior.[1]
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A. 1H NMR (Proton)
The proton at C8 is the diagnostic handle.

Chemical Shift: In Tacrolimus, the C8-H signal typically appears in the methine region. Upon

epimerization, the electronic environment of C8 changes due to the proximity of the C9

carbonyl and the altered ring conformation.

Coupling Constants (

): The most definitive proof comes from the

coupling constants.[1] The inversion at C8 alters the dihedral angles with adjacent protons
(C7-H2).[1]

Tacrolimus:[1][2][3][4][5][6][7][8][9][10][11][12] C8-H exhibits specific

values reflecting its equatorial/axial orientation.[1]

8-Epitacrolimus:[1][2][4][7][12][13] The

values change significantly, often reflecting a change from axial-axial couplings to axial-
equatorial or vice versa, depending on the preferred conformer of the macrocycle.[1]

B. 13C NMR (Carbon)[1][12][14]
C8 Signal: Expect a shift of 1–3 ppm relative to Tacrolimus.

C9 Carbonyl: The ketone carbon at C9 is highly sensitive to the orientation of the adjacent

C8 substituent.

C10 Hemiketal: Long-range conformational effects often perturb the chemical shift of the C10

hemiketal carbon.

C. 2D NMR (NOESY/ROESY)
To prove the "Epi" structure without a crystal structure, NOE (Nuclear Overhauser Effect)

correlations are required.[1]

Experiment: NOESY or ROESY (Rotating-frame Overhauser Effect Spectroscopy).
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Logic: Identify protons that are spatially close in the 8-epi configuration but distant in

Tacrolimus.

Look for correlations between C8-H and protons across the ring or on the C6/C7 segment

that would only be possible if C8 is inverted.

Absence of key NOEs present in Tacrolimus (e.g., specific C8-H to C10-OH interactions)

serves as negative confirmation.[1]

Vibrational Spectroscopy (IR)
While less specific for stereoisomers, FTIR can detect changes in hydrogen bonding networks.

[1]

O-H Stretching: The inversion at C8 may alter the intramolecular H-bonding network

involving the C10-OH and C9=O, leading to subtle shifts in the hydroxyl (

) and carbonyl (

) regions.[1]

Part 3: Comparative Data Summary
The following table summarizes the expected analytical distinctions between the parent drug

and the 8-epimer.
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Feature Tacrolimus (Parent)
8-Epitacrolimus (Impurity
D)

CAS Number 104987-11-3 129212-35-7

Molecular Formula

Monograph Name Tacrolimus
Tacrolimus 8-epimer / Impurity

D

Stereochemistry configuration configuration (inverted)

HPLC RRT (approx) 1.00

Distinct (Method Dependent,

often elutes earlier or later

depending on phase)

Formation Trigger Biosynthesis
Base catalysis, Radical stress,

Lewis Acid

Key NMR Feature Standard C8-H coupling
Altered

at C8; Shifted C9 Carbonyl

Part 4: Experimental Protocol (Isolation &
Validation)
Step 1: Generation of 8-Epitacrolimus (Enrichment)[1]

Reagent: Dissolve Tacrolimus in toluene/acetonitrile.

Catalyst: Add a weak base (e.g., 1,5-diazabicyclo[4.3.0]non-5-ene, DBN) or subject to reflux.

[1]

Monitoring: Monitor by HPLC until the Impurity D peak reaches ~10-20%.

Step 2: Preparative Isolation
Column: C18 Preparative Column (e.g.,

,
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).[1]

Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid or Ammonium Acetate).[1]

Gradient: Isocratic or shallow gradient to maximize resolution between the close-eluting

isomers.[1]

Detection: UV at 210 nm (amide/carbonyl absorption).[1]

Step 3: Structural Confirmation[12]
Lyophilize the collected fraction.

Dissolve in

or

(Benzene-d6 often provides better resolution for Tacrolimus rotamers).[1]

Acquire

NMR (min 600 MHz) and COSY/NOESY.

Verify the loss of the original C8 coupling pattern and appearance of the new epimeric

pattern.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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